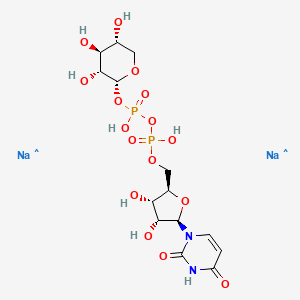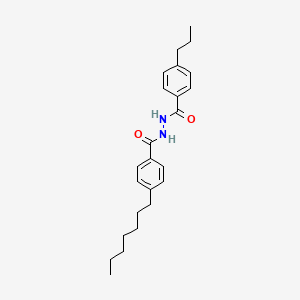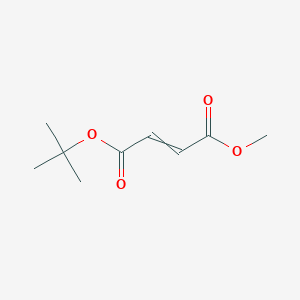![molecular formula C25H24N2O6 B12450596 3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two 4-methylphenoxyacetamido groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 3,5-diaminobenzoic acid with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3,5-BIS[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID: Similar structure but with methoxy groups instead of methyl groups.
3,5-BIS[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID: Contains chlorophenoxy groups instead of methylphenoxy groups.
Uniqueness
3,5-BIS[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups enhances its hydrophobicity, potentially affecting its interaction with biological targets and its solubility in organic solvents .
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,5-bis[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-16-3-7-21(8-4-16)32-14-23(28)26-19-11-18(25(30)31)12-20(13-19)27-24(29)15-33-22-9-5-17(2)6-10-22/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
YBQYBEGHLISGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)


![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)


![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)


![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
